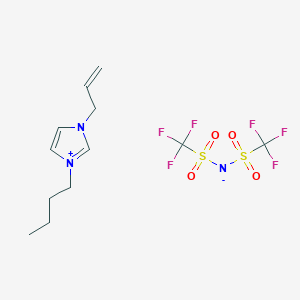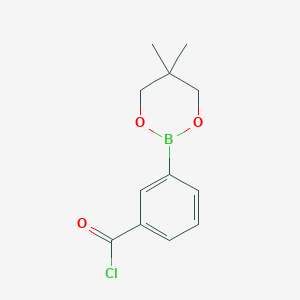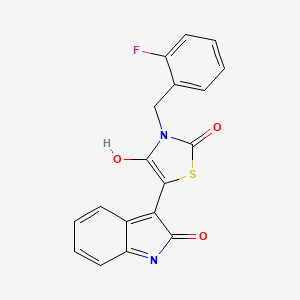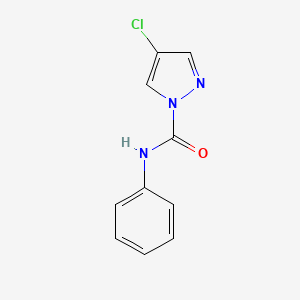![molecular formula C27H28Cl2N2O5 B12497331 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497331.png)
5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether derivative, followed by the introduction of the chloro and ethoxy groups. The final step involves the coupling of the morpholinyl benzoic acid moiety with the benzyl ether derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other benzyl ether derivatives and morpholinyl benzoic acids. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets 5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C27H28Cl2N2O5 |
|---|---|
分子量 |
531.4 g/mol |
IUPAC 名称 |
5-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H28Cl2N2O5/c1-2-35-25-14-18(13-23(29)26(25)36-17-19-5-3-4-6-22(19)28)16-30-20-7-8-24(21(15-20)27(32)33)31-9-11-34-12-10-31/h3-8,13-15,30H,2,9-12,16-17H2,1H3,(H,32,33) |
InChI 键 |
CJHKTCAIICVPEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)

![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)

![N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497272.png)

![1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)


![1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B12497315.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)

